molecular formula C20H25N5O B2509321 (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1210491-99-8

(4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2509321
CAS No.: 1210491-99-8
M. Wt: 351.454
InChI Key: UVKWRRJCJSRJQM-UHFFFAOYSA-N
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Description

The compound (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyrimidine, piperazine, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine moieties. The final step involves the attachment of the p-tolyl group to the methanone.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine core.

    Piperazine Introduction: The piperazine ring is typically introduced through a similar nucleophilic substitution reaction.

    Tolyl Group Attachment: The final step involves the attachment of the p-tolyl group to the methanone, which can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a secondary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation Products: N-oxides of pyrrolidine and piperazine.

    Reduction Products: Secondary alcohols from the reduction of the methanone group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and inhibitory effects.

Medicine

In medicinal chemistry, (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone is investigated for its potential as a therapeutic agent. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(Morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.

    (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of p-tolyl.

    (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone: Similar structure but with a meta-tolyl group instead of para-tolyl.

Uniqueness

The uniqueness of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine, pyrimidine, and piperazine rings, along with the p-tolyl group, allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(4-methylphenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-16-4-6-17(7-5-16)20(26)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-2-3-9-23/h4-7,14-15H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWRRJCJSRJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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